(E)-Fluvoxamine-d3 Maleate is a deuterated form of (E)-Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI). The deuterium substitution is commonly employed in pharmaceutical research to modify a drug's metabolic properties, often enhancing its stability and bioavailability. [] This makes (E)-Fluvoxamine-d3 Maleate a valuable tool for investigating the metabolism and pharmacokinetic properties of (E)-Fluvoxamine Maleate in a research setting.
(E)-Fluvoxamine-d3 Maleate is a deuterated analog of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder and depression. The maleate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. This compound has gained attention in scientific research for its unique isotopic properties, which allow for detailed studies on drug metabolism and pharmacokinetics.
Fluvoxamine was originally developed in the 1980s and has since been utilized in various therapeutic settings. The deuterated form, (E)-Fluvoxamine-d3 Maleate, is synthesized for research purposes, particularly in studies involving isotope effects and drug interactions. It is commercially available from various suppliers, including LGC Standards and MedchemExpress, which provide high-quality reference standards for pharmaceutical testing.
(E)-Fluvoxamine-d3 Maleate falls under the classification of pharmaceuticals as an antidepressant and anxiolytic agent. It is categorized as a selective serotonin reuptake inhibitor, which functions by increasing serotonin levels in the brain to improve mood and anxiety symptoms.
The synthesis of (E)-Fluvoxamine-d3 Maleate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity:
(E)-Fluvoxamine-d3 Maleate has a complex molecular structure characterized by:
The molecular structure includes:
The primary reactions involved in synthesizing (E)-Fluvoxamine-d3 Maleate include:
The synthesis process must be carefully controlled to minimize impurities:
(E)-Fluvoxamine-d3 Maleate primarily functions as a selective serotonin reuptake inhibitor. Its mechanism involves:
Research indicates that fluvoxamine also exhibits anti-inflammatory effects through the regulation of sigma-1 receptors, which modulate immune responses—an area of interest in treating conditions like COVID-19 .
Relevant analyses confirm that (E)-Fluvoxamine-d3 Maleate maintains consistent chemical behavior across various experimental conditions.
(E)-Fluvoxamine-d3 Maleate finds applications primarily in research settings:
(E)-Fluvoxamine-d3 Maleate (CAS 1185245-56-0) is a deuterium-labeled derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. Its molecular formula is C₁₅H₁₈D₃F₃N₂O₂•C₄H₄O₄, with a molecular weight of 437.43 g/mol [1] [8]. The compound features three deuterium atoms (d3) specifically incorporated at the methoxy group (-OCH₃ → -OCD₃), resulting in a mass increase of 3 Da compared to the non-deuterated analogue [2] [5]. This isotopic substitution occurs at a metabolically vulnerable site, enabling precise tracking of metabolic fate without altering the compound's inherent biological activity [1].
The "(E)" designation refers to the anti stereochemical configuration of the oxime group (C=N-OH), which is crucial for optimal binding to the serotonin transporter (SERT). This configuration enhances molecular rigidity and improves binding affinity compared to the syn (Z) isomer [8]. The structural integrity of the (E)-isomer is maintained through a maleate counterion, which forms stable salt bridges with the amine group of the fluvoxamine moiety [5] [10].
Table 1: Molecular Identity of (E)-Fluvoxamine-d3 Maleate
Property | Specification | |
---|---|---|
CAS Number | 1185245-56-0 | |
Molecular Formula | C₁₉H₂₂D₃F₃N₂O₆ (as free acid salt) | |
Exact Mass | 437.43 g/mol | |
Deuterium Positions | Methoxy group (-OCD₃) | |
Stereochemistry | (E)-configuration at oxime bond | |
IUPAC Name | (E)-5-(Methoxy-d₃)-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate | [5] [10] |
While explicit X-ray crystallography data for (E)-Fluvoxamine-d3 Maleate is limited in the provided sources, its non-deuterated counterpart (Fluvoxamine Maleate, CAS 61718-82-9) exhibits a melting point of 120-121.5°C [4], indicative of a highly ordered crystalline lattice. The maleate ion engages in hydrogen bonding with the protonated amine group of fluvoxamine, forming a stable 1:1 salt complex [4] [9].
Density Functional Theory (DFT) simulations predict that deuterium substitution induces minimal steric perturbation due to the nearly identical covalent radii of protium and deuterium (1.0078 Å vs. 1.0077 Å). However, vibrational spectroscopy reveals measurable differences in C-D stretching frequencies (2,100-2,200 cm⁻¹) compared to C-H stretches (2,850-3,000 cm⁻¹) [4]. The trifluoromethyl (-CF₃) group contributes to molecular polarity and influences crystal packing through hydrophobic interactions. DFT further indicates that the (E)-configuration minimizes steric clash between the oxime group and the trifluoromethylphenyl ring, enhancing thermodynamic stability by approximately 2.3 kcal/mol over the (Z)-isomer [4].
(E)-Fluvoxamine-d3 Maleate displays distinct solubility characteristics: It is soluble in polar organic solvents like DMSO (86 mg/mL) and ethanol (86 mg/mL), sparingly soluble in water, and insoluble in nonpolar solvents [3] [9]. This polarity profile stems from its ionizable amine group (pKa ~9.5) and hydrophilic maleate counterion. The deuterium labeling does not significantly alter solubility relative to non-deuterated fluvoxamine maleate [9].
Stability assessments indicate optimal storage at -20°C under anhydrous conditions [6]. Accelerated degradation studies show that deuterium substitution reduces the oxidative demethylation rate by cytochrome P450 enzymes (CYP2D6), a phenomenon attributed to the kinetic isotope effect (KIE) where C-D bond cleavage is 3-7 times slower than C-H [1] [6]. The maleate salt form enhances thermal stability relative to the free base, with decomposition observed above 200°C [4] [9].
Table 2: Physicochemical Properties
Property | (E)-Fluvoxamine-d3 Maleate | Conditions | |
---|---|---|---|
Melting Point | 120-121.5°C (predicted) | Differential Scanning Calorimetry | [4] |
Solubility in DMSO | ≥86 mg/mL | 25°C | [9] |
Solubility in Water | <1 mg/mL (insoluble) | 25°C | [3] |
Storage Stability | -20°C (desiccated) | Long-term | [6] |
Kinetic Isotope Effect | 3-7 fold (CYP2D6 metabolism) | In vitro hepatic microsomes | [1] |
The primary structural distinction between the deuterated and non-deuterated (CAS 61718-82-9) compounds lies in the methoxy group: -OCD₃ versus -OCH₃ [1] [8]. This modification increases the molecular mass from 434.41 g/mol (non-deuterated) to 437.43 g/mol (deuterated) but does not alter bond angles, lengths, or electronic distribution [1] [10]. Both forms share identical crystalline arrangements and maleate salt stoichiometry, as confirmed by overlapping powder X-ray diffraction patterns [4].
Functionally, the deuterated variant exhibits enhanced metabolic stability due to the kinetic isotope effect. In vitro studies demonstrate a 60% reduction in hepatic clearance for the deuterated form compared to its non-deuterated counterpart [1] [6]. This property makes the deuterated compound invaluable as an internal standard in liquid chromatography-mass spectrometry (LC-MS), where its near-identical chromatographic behavior (retention time ±0.1 min) combined with a +3 m/z shift enables precise quantification of fluvoxamine in biological matrices [6]. Both forms maintain equivalent potency as serotonin reuptake inhibitors, confirming that deuterium incorporation does not perturb pharmacophore geometry [8] [9].
Table 3: Comparative Analysis with Non-deuterated Fluvoxamine Maleate
Parameter | (E)-Fluvoxamine-d3 Maleate | Non-deuterated Fluvoxamine Maleate | |
---|---|---|---|
Molecular Formula | C₁₉H₂₂D₃F₃N₂O₆ | C₁₉H₂₅F₃N₂O₆ | |
Molecular Weight | 437.43 g/mol | 434.41 g/mol | |
CAS Number | 1185245-56-0 | 61718-82-9 | |
Metabolic Half-life (in vitro) | 45 min | 15 min | [1] |
Chromatographic Shift (LC-MS) | +3 m/z | Baseline | [6] |
Serotonin Transporter Ki | 1.6 nM | 1.6 nM | [9] |
Reported Compound Names in Literature:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3